ARRY-300 (MEK300)
Description
ARRY-300 (MEK300) is an investigational allosteric MEK1/2 inhibitor developed for targeting the RAS/RAF/MEK/ERK signaling pathway, a critical driver of tumorigenesis in cancers such as BRAF-mutant metastatic melanoma . It belongs to a class of small-molecule inhibitors designed to bind MEK1/2 at an allosteric site adjacent to the ATP-binding pocket, thereby preventing kinase activation and downstream signaling .
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ARRY300; ARRY 300; ARRY-300; MEK300; MEK-300; MEK 300.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Mechanistic Similarities
ARRY-300 shares commonalities with other allosteric MEK inhibitors, such as:
- Selumetinib (AZD6244/ARRY-142886) : Binds MEK1/2 via interactions with Lys97, Ser212, and Val127 residues, with an IC50 of ~14 nM .
- Cobimetinib (XL518/GDC-0973) : Exhibits a similar binding mode and IC50 of 4.2 nM .
- Trametinib (GSK1120212) : A highly potent inhibitor (IC50 = 0.92–3.4 nM) with structural motifs enabling prolonged target engagement .
Despite these similarities, ARRY-300’s undisclosed structure limits direct structural comparisons.
Pharmacological and Clinical Profiles
The table below summarizes key differences in preclinical and clinical data among MEK inhibitors:
Clinical Development Challenges
- This contrasts with inhibitors like Trametinib and Cobimetinib, which progressed to phase III trials and approval based on robust efficacy .
- GDC-0623 (G868) and WX-554 : Like ARRY-300, these compounds lack detailed clinical data, highlighting the attrition rate in MEK inhibitor development .
Key Research Findings and Gaps
- Toxicity Profile: MEK inhibitors often cause dermatologic and ocular toxicities. ARRY-300’s safety profile is unknown, whereas Selumetinib and Trametinib have well-characterized adverse event profiles .
Q & A
Q. What experimental protocols are recommended for assessing ARRY-300’s inhibition of MEK signaling in vitro?
To evaluate ARRY-300’s inhibitory effects, use kinase activity assays (e.g., ADP-Glo™) with recombinant MEK proteins, paired with cell-based assays in cancer lines (e.g., A375 melanoma). Include dose-response curves (1–10 μM) and validate via Western blot for phosphorylated ERK1/2. Use negative controls (vehicle-only) and positive controls (e.g., PD0325901) to confirm specificity .
Q. How should researchers design in vivo studies to evaluate ARRY-300’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Employ xenograft models (e.g., BRAF-mutant tumors) with daily oral dosing (10–30 mg/kg). Collect plasma/tumor samples at multiple timepoints for LC-MS/MS-based PK analysis. PD endpoints include tumor volume measurements and immunohistochemistry for pERK suppression. Ensure compliance with IACUC guidelines and include control cohorts (vehicle and reference MEK inhibitors) .
Q. What statistical methods are appropriate for analyzing dose-dependent efficacy data from ARRY-300 studies?
Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For in vivo data, apply ANOVA with post-hoc tests (Tukey’s) to compare treatment groups. Report variability as SEM and include power analysis to justify sample sizes (n ≥ 6 per group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ARRY-300’s reported efficacy across different preclinical models?
Discrepancies may arise from model-specific genetic backgrounds (e.g., BRAF vs. KRAS mutations). Perform comparative genomic profiling (RNA-seq, WES) of responder/non-responder tumors. Validate findings using isogenic cell lines or CRISPR-edited models. Cross-reference data with published MEK inhibitor resistance mechanisms (e.g., feedback PI3K activation) .
Q. What methodologies optimize ARRY-300 combination therapies to overcome adaptive resistance?
Screen synergistic partners via high-throughput combinatorial drug testing (e.g., SynergyFinder). Prioritize agents targeting parallel pathways (e.g., PI3K/mTOR inhibitors) or resistance nodes (e.g., SHP2 inhibitors). Validate in 3D co-culture models and PDX systems. Use Chou-Talalay analysis to quantify synergy (CI < 1) .
Q. How should researchers address variability in ARRY-300’s bioavailability across animal studies?
Conduct formulation optimization studies (e.g., PEGylated nanoparticles) to enhance solubility. Compare bioavailability via AUC₀–24h calculations from PK studies. Include covariates like animal diet, metabolic enzymes (CYP3A4 activity), and gut microbiota analysis in statistical models .
Q. What experimental approaches identify biomarkers predictive of ARRY-300 response?
Perform retrospective analysis of patient-derived transcriptomic datasets (e.g., TCGA) to correlate MEK/ERK pathway activity with drug sensitivity. Validate candidates using siRNA knockdown in resistant lines. Utilize machine learning (e.g., LASSO regression) to build predictive models from multi-omics data .
Methodological Guidance for Data Interpretation
Q. How can researchers distinguish on-target vs. off-target effects in ARRY-300 studies?
Use CRISPR/Cas9-mediated MEK1/2 knockout cells as negative controls. Perform kinome-wide selectivity profiling (e.g., KINOMEscan) at 1 μM ARRY-300. Cross-validate off-target hits via rescue experiments with WT vs. mutant MEK constructs .
Q. What strategies mitigate batch-to-batch variability in ARRY-300 compound preparation?
Standardize synthesis protocols (e.g., UPLC purity ≥98%) and validate via NMR/HPLC-MS. Include internal reference standards in each experiment. Document storage conditions (e.g., desiccated, −20°C) and perform stability assays (e.g., accelerated degradation studies) .
Q. How should researchers design longitudinal studies to assess ARRY-300’s chronic toxicity?
Conduct 90-day rodent studies with histopathological analysis of liver/kidney tissues. Monitor serum biomarkers (ALT, creatinine) and body weight weekly. Compare results to known MEK inhibitor toxicity profiles (e.g., hepatotoxicity of trametinib). Use NOAEL/LOAEL calculations to establish safety margins .
Tables: Key Parameters for ARRY-300 Studies
| Parameter | In Vitro Recommendations | In Vivo Recommendations |
|---|---|---|
| Dosing Range | 1–10 μM (IC₅₀ determination) | 10–30 mg/kg (oral, QD) |
| Key Assays | pERK Western blot, MTS viability | Tumor volume, IHC (pERK, Ki67) |
| Controls | PD0325901, DMSO vehicle | Vehicle, reference MEK inhibitors |
| Statistical Tests | Student’s t-test, ANOVA | Kaplan-Meier survival analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
